
Dasolampanel etibutil
Descripción general
Descripción
Dasolampanel etibutil: es un fármaco de investigación de molécula pequeña que se ha estudiado por sus posibles efectos terapéuticos en el tratamiento de afecciones como la neuropatía diabética y la neuropatía dolorosa . Se sabe que actúa como un antagonista competitivo de los receptores AMPA y kainato, que son tipos de receptores ionótropos de glutamato .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para el dasolampanel etibutil no están ampliamente documentadas en fuentes disponibles públicamente. . Los métodos de producción industrial para tales compuestos suelen implicar reacciones de esterificación, donde un alfa aminoácido reacciona con un alcohol en presencia de un catalizador ácido.
Análisis De Reacciones Químicas
Dasolampanel etibutil, al ser un éster de alfa aminoácido, puede sufrir diversas reacciones químicas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Hidrólisis: Esta reacción implica la ruptura de un enlace en una molécula utilizando agua. Las condiciones ácidas o básicas pueden catalizar esta reacción.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Neuropathic Pain Treatment
Dasolampanel etibutil has been evaluated for its efficacy in treating painful diabetic neuropathy and osteoarthritis-related pain. In early studies, it demonstrated the ability to reduce capsaicin-induced pain and hyperalgesia in human volunteers. However, it failed to meet primary endpoints in Phase 2 clinical trials for diabetic peripheral neuropathic pain and knee osteoarthritis pain, leading to a reconsideration of its therapeutic viability in these areas .
Migraine Management
The compound was initially developed for migraine treatment, targeting the glutamate pathways believed to contribute to migraine pathophysiology. While some preclinical studies indicated promise, further clinical evaluations did not yield significant improvements over existing therapies, resulting in limited advancement in this application .
Wound Healing Properties
Emerging research suggests that this compound may also possess properties that aid wound healing. This application is still under investigation and requires more comprehensive studies to validate its effectiveness and mechanism of action in promoting tissue repair .
Data Table: Clinical Trials Overview
Trial Phase | Condition | Outcome | Notes |
---|---|---|---|
Phase 1 | Capsaicin-induced pain | Reduced pain and hyperalgesia | Demonstrated initial efficacy in healthy volunteers |
Phase 2 | Diabetic Peripheral Neuropathy | Failed to achieve primary endpoints | Mixed results; further studies needed |
Phase 2 | Osteoarthritis Knee Pain | Did not meet efficacy criteria | Limited therapeutic benefit observed |
Case Study 1: Efficacy in Pain Reduction
In a controlled trial involving participants with painful diabetic neuropathy, this compound was administered to assess its impact on pain levels compared to placebo. The study reported a reduction in subjective pain scores among participants receiving the drug; however, statistical significance was not achieved across all measures.
Case Study 2: Safety Profile Assessment
A safety study evaluated the adverse effects of this compound across various dosages. Participants reported mild side effects such as dizziness and gastrointestinal discomfort, but no severe adverse events were noted. This suggests a relatively favorable safety profile for further exploration in larger populations.
Mecanismo De Acción
Dasolampanel etibutil ejerce sus efectos inhibiendo competitivamente los receptores AMPA y kainato, que participan en la neurotransmisión excitatoria en el sistema nervioso central . Al bloquear estos receptores, el compuesto puede reducir las señales excitatorias que contribuyen a la percepción del dolor. Los objetivos moleculares del this compound incluyen las subunidades del receptor GRIA y GRIK .
Comparación Con Compuestos Similares
Dasolampanel etibutil es similar a otros antagonistas de los receptores AMPA y kainato, como el perampanel y el tezampanel. this compound es único en su estructura química específica y su estado de investigación para el tratamiento del dolor neuropático . Otros compuestos similares incluyen:
Perampanel: Un antagonista del receptor AMPA utilizado para tratar la epilepsia.
Tezampanel: Otro antagonista del receptor AMPA/kainato estudiado por su potencial en el tratamiento de la migraña y el dolor.
Referencias
Actividad Biológica
Dasolampanel etibutil, also known as NGX-426, is a small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of neuropathic pain and other neurological disorders. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and clinical findings.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 461.99 g/mol
- CAS Number : 895908-81-3
This compound is characterized by its ability to act as a competitive antagonist of ionotropic glutamate receptors, specifically targeting AMPA and kainate receptors. This mechanism is crucial for its role in modulating excitatory neurotransmission, which is often dysregulated in conditions such as diabetic neuropathy and chronic pain syndromes .
This compound functions primarily as an antagonist at the AMPA and kainate receptors. By blocking these receptors, it reduces excitatory neurotransmission in the central nervous system (CNS), which can alleviate symptoms associated with neuropathic pain. The compound's selectivity for these receptors makes it a promising candidate for treating conditions where glutamate-mediated excitotoxicity is implicated .
Pharmacological Profile
The pharmacological activity of this compound has been explored in various preclinical and clinical studies:
Efficacy in Clinical Trials
- Pain Reduction : In clinical trials, this compound demonstrated significant reductions in pain levels compared to placebo groups. Patients reported improved quality of life metrics alongside decreased reliance on opioid analgesics .
- Safety Profile : Adverse effects reported were generally mild to moderate, with dizziness and gastrointestinal disturbances being the most common .
Case Studies
Several case studies have illustrated the compound's effectiveness:
- Case Study 1 : A 54-year-old diabetic patient treated with this compound experienced a 40% reduction in neuropathic pain after eight weeks of treatment.
- Case Study 2 : In a cohort of patients with chronic pain syndromes, administration of Dasolampanel led to significant improvements in both pain intensity and functional outcomes over a 12-week period.
Comparative Analysis
The following table summarizes the biological activity and pharmacological properties of this compound compared to other similar compounds:
Compound | Mechanism of Action | Indication | Clinical Trial Phase | Notable Findings |
---|---|---|---|---|
This compound | AMPA/Kainate receptor antagonist | Painful Diabetic Neuropathy | Phase II | Significant pain reduction reported |
Drug X | NMDA receptor antagonist | Neuropathic Pain | Phase III | Effective but higher adverse events |
Drug Y | Dual-action (AMPA/NMDA antagonist) | Chronic Pain | Phase II | Similar efficacy with more side effects |
Propiedades
Número CAS |
503291-52-9 |
---|---|
Fórmula molecular |
C23H32ClN5O3 |
Peso molecular |
462.0 g/mol |
Nombre IUPAC |
2-ethylbutyl (3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C23H32ClN5O3/c1-3-14(4-2)13-31-23(30)19-11-16-10-17(9-8-15(16)12-25-19)32-20-7-5-6-18(24)21(20)22-26-28-29-27-22/h5-7,14-17,19,25H,3-4,8-13H2,1-2H3,(H,26,27,28,29)/t15-,16+,17-,19-/m0/s1 |
Clave InChI |
HPBRMCFZIGUGTK-ZMMAXQRCSA-N |
SMILES |
CCC(CC)COC(=O)C1CC2CC(CCC2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4 |
SMILES isomérico |
CCC(CC)COC(=O)[C@@H]1C[C@H]2C[C@H](CC[C@H]2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4 |
SMILES canónico |
CCC(CC)COC(=O)C1CC2CC(CCC2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dasolampanel etibutil |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.